molecular formula C10H15N3 B15212092 5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine CAS No. 64635-68-3

5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine

Cat. No.: B15212092
CAS No.: 64635-68-3
M. Wt: 177.25 g/mol
InChI Key: ZRSUBGSLXNKWDU-UHFFFAOYSA-N
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Description

5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine is a chemical compound that features a pyridine ring substituted with a 1-methylpyrrolidin-2-yl group at the 5-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine can involve several synthetic routes. One common method involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. This reaction proceeds through a series of steps, including esterification, cyclization, and amination, to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Solvents such as dichloromethane, ethyl acetate, and chloroform are often used, and the reactions are typically carried out under controlled temperatures and pressures to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles like sodium hydride or lithium diisopropylamide are often employed.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine involves its interaction with specific molecular targets. It is known to bind to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various physiological effects, making it a compound of interest in neuropharmacology .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
  • 3-(1-Methyl-2-pyrrolidinyl)pyridine
  • N-(Pyridin-2-yl)amides

Uniqueness

5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with nicotinic acetylcholine receptors sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .

Biological Activity

5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine, also known as a derivative of pyridine, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a selective agonist for nicotinic acetylcholine receptors (nAChRs). This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H15N3
  • IUPAC Name : this compound

This compound is characterized by the presence of a pyridine ring substituted with a methylpyrrolidine moiety, which is believed to play a crucial role in its interaction with biological targets.

The primary mechanism of action for this compound involves its interaction with nAChRs, particularly the α4β2 subtype. Research has shown that compounds similar to this one can exhibit partial agonistic properties at these receptors, leading to modulation of neurotransmitter release and neuronal excitability. This mechanism is particularly relevant in the context of neuropharmacology and the treatment of conditions such as depression and cognitive disorders .

Binding Affinity and Selectivity

Studies indicate that this compound demonstrates high selectivity for α4β2-nAChRs over other nAChR subtypes. This selectivity is vital for minimizing side effects often associated with less selective compounds .

Antidepressant Effects

Research has highlighted the antidepressant-like effects of compounds related to this compound. In animal models, these compounds have been shown to reduce immobility in forced swim tests, suggesting an antidepressant effect comparable to traditional antidepressants like desipramine .

Neuroprotective Properties

The neuroprotective potential of this compound has also been investigated. By modulating nAChR activity, it may help in protecting neurons from excitotoxicity and promoting neurogenesis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Experimental Data

  • In Vitro Studies :
    • Compounds structurally similar to this compound have been tested for their efficacy on nAChRs. Results indicated that these compounds can act as partial agonists, influencing receptor desensitization and subsequent neurotransmitter release .
  • In Vivo Studies :
    • In forced swim tests, doses ranging from 1 mg/kg to 10 mg/kg showed significant reductions in immobility time, indicating potential antidepressant effects without affecting locomotor activity at lower doses .

Comparative Analysis with Similar Compounds

Compound NameMechanismSelectivityBiological Activity
This compoundPartial AgonistHigh for α4β2Antidepressant-like effects
Altinicline maleateAgonistSelective for α4β2Potential treatment for cognitive deficits
AMOP-H-OHPartial AgonistHigh for α4β2Antidepressant-like effects

Properties

CAS No.

64635-68-3

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

5-(1-methylpyrrolidin-2-yl)pyridin-3-amine

InChI

InChI=1S/C10H15N3/c1-13-4-2-3-10(13)8-5-9(11)7-12-6-8/h5-7,10H,2-4,11H2,1H3

InChI Key

ZRSUBGSLXNKWDU-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CC(=CN=C2)N

Origin of Product

United States

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